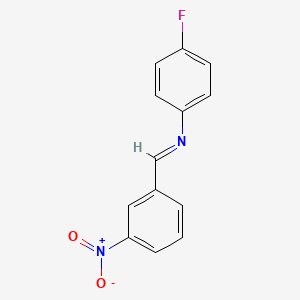

(4-Fluorophenyl)(3-nitrobenzylidene)amine

Description

Significance of Imine Derivatives in Contemporary Organic and Materials Chemistry

Imine derivatives, often referred to as Schiff bases, are integral to both synthetic and materials chemistry. Their importance stems from the versatility of the imine bond. In organic synthesis, they serve as crucial intermediates for the creation of nitrogen-containing heterocyclic compounds and alkaloids. nih.gov The carbon-nitrogen double bond in imines can undergo a variety of chemical transformations, including nucleophilic additions and cycloadditions, making them valuable building blocks for complex molecules. numberanalytics.com

In the realm of materials science, imine derivatives are utilized in the development of coordination polymers and dyes. researchgate.net The reversible nature of the imine linkage is particularly advantageous in the field of dynamic covalent chemistry, enabling the design of "smart" materials with properties like self-healing and responsiveness to external stimuli. researchgate.net Furthermore, imine derivatives are studied for their potential applications in analytical and coordination chemistry, often acting as ligands in the formation of stable complexes with transition metals. researchgate.netpharmacy180.com

Overview of Schiff Base Chemistry and its Reversibility in Condensation Reactions

The synthesis of imines, or Schiff bases, was first reported by Hugo Schiff in 1864. acs.orgnih.gov These compounds are typically formed through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). numberanalytics.comresearchgate.net This reaction is generally reversible and involves the elimination of a water molecule. acs.org

The mechanism of this acid-catalyzed reaction proceeds in several reversible steps:

Nucleophilic attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. acs.orgnih.gov

Formation of a carbinolamine: This initial attack forms an unstable hemiaminal (or carbinolamine) intermediate. numberanalytics.com

Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated, resulting in the formation of the carbon-nitrogen double bond of the imine. acs.orgnih.gov

The entire process is governed by thermodynamic control. acs.orgnih.gov The reversibility of the reaction means that the formation and breaking (hydrolysis) of the imine bond can occur continuously until the most thermodynamically stable product is achieved. acs.org This dynamic nature is a key feature of Schiff base chemistry. researchgate.net

Contextualizing (4-Fluorophenyl)(3-nitrobenzylidene)amine within Aromatic Imine Research

This compound is a specific example of an aromatic imine, or Schiff base. Its structure incorporates key features that are of interest in chemical research, namely the presence of electron-withdrawing groups (fluoro and nitro groups) on the aromatic rings. These substituents can significantly influence the electronic properties, stability, and reactivity of the imine linkage, making it a subject for studies in synthetic methodology and materials science.

The structure of this compound is defined by a central imine (C=N) bond. This double bond connects a 3-nitrophenyl group, derived from the aromatic aldehyde 3-nitrobenzaldehyde, to a 4-fluorophenyl group, which originates from the primary aromatic amine 4-fluoroaniline (B128567).

The key structural components are:

The Imine Linkage (C=N): This is the defining functional group of the molecule, providing a site for various chemical reactions.

3-Nitrophenyl Group: An aromatic ring substituted with a nitro group (NO₂) at the meta position. The strong electron-withdrawing nature of the nitro group affects the electron density of the entire molecule.

4-Fluorophenyl Group: An aromatic ring substituted with a fluorine atom (F) at the para position. Fluorine is an electronegative atom that also influences the molecule's electronic characteristics.

The combination of these features results in a conjugated system with specific electronic and steric properties.

Below is a table summarizing key identifiers and properties of the compound.

| Property | Value |

| Common Name | N-(3-Nitrobenzylidene)-4-fluoroaniline |

| Synonym | This compound |

| CAS Number | 3382-80-7 bldpharm.comchemsrc.comcalpaclab.com |

| Molecular Formula | C₁₃H₉FN₂O₂ calpaclab.com |

| Molecular Weight | 244.22 g/mol bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQIRTJULHMQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359461 | |

| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-80-7 | |

| Record name | (4-fluorophenyl)(3-nitrobenzylidene)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorophenyl 3 Nitrobenzylidene Amine

Classical Condensation Pathways for Imine Formation

The most direct and widely used method for synthesizing (4-Fluorophenyl)(3-nitrobenzylidene)amine is the condensation reaction between an appropriately substituted aniline (B41778) and a benzaldehyde (B42025) derivative. This reversible reaction, which eliminates a molecule of water, is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. fiveable.mechemistrysteps.comlibretexts.org

The standard synthesis involves the direct reaction of 4-Fluoroaniline (B128567) with 3-Nitrobenzaldehyde. In this process, the primary amine group (-NH₂) of 4-Fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Nitrobenzaldehyde. libretexts.org The reaction typically proceeds by mixing equimolar amounts of the two reactants in a suitable solvent. The formation of the imine is often driven to completion by removing the water produced during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. youtube.com

The efficiency of the condensation reaction is highly dependent on the chosen conditions. Optimization of solvents and catalysts is crucial for maximizing yield and minimizing reaction time.

Solvents: The choice of solvent can influence reaction rates and ease of product isolation. Alcohols, such as ethanol (B145695) or methanol, are commonly used as they effectively dissolve the reactants. researchgate.net Other solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have also been employed, with the selection often depending on the solubility of the specific starting materials and the reaction temperature. acs.orgnih.gov The polarity of the solvent can affect the stability of the intermediates and transition states in the reaction pathway. researchgate.net

Interactive Table 1: Common Solvents for Imine Synthesis Users can filter this table by solvent type to see typical applications.

| Solvent | Type | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Ethanol | Protic | 78 | Good solubility for reactants, commonly used for reflux conditions. researchgate.net |

| Methanol | Protic | 65 | Similar to ethanol, effective for many imine formations. |

| Dichloromethane (DCM) | Aprotic | 40 | Lower boiling point, useful for reactions at or near room temperature. acs.org |

| Toluene | Aprotic | 111 | Allows for azeotropic removal of water using a Dean-Stark trap. |

Catalytic Systems: Imine formation is typically catalyzed by acid. masterorganicchemistry.com The catalyst's role is to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. unizin.org However, the pH must be carefully controlled. The optimal pH for imine formation is generally in the weakly acidic range (around 4-5). libretexts.orglumenlearning.com If the conditions are too acidic, the amine nucleophile becomes fully protonated to form an ammonium (B1175870) ion, rendering it non-nucleophilic and halting the reaction. libretexts.org Common acid catalysts include acetic acid, p-toluenesulfonic acid (p-TsOH), and other Lewis acids.

Interactive Table 2: Catalysts for Imine Formation Users can sort this table by catalyst type or typical concentration.

| Catalyst | Type | Typical Concentration | Notes |

|---|---|---|---|

| Acetic Acid | Brønsted Acid | Catalytic amount (e.g., a few drops) | Provides the necessary weakly acidic environment. |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 0.1 - 1 mol% | A stronger acid catalyst, effective for less reactive substrates. |

| Hydrochloric Acid (HCl) | Brønsted Acid | Dilute | Requires very careful pH control to avoid protonating the amine. libretexts.org |

Mechanistic Investigations of this compound Formation

The formation of the imine bond proceeds through a well-documented, multi-step mechanism involving nucleophilic addition followed by elimination of water. libretexts.orglibretexts.org

The mechanism can be broken down into a sequence of reversible steps: libretexts.orglibretexts.orglibretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate, a zwitterion.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine or amino alcohol. fiveable.meunizin.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺). masterorganicchemistry.com

Dehydration: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule. This elimination step results in the formation of a resonance-stabilized cation known as an iminium ion.

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final this compound product and regenerating the acid catalyst.

The electronic properties of the substituents on both the aniline and benzaldehyde rings significantly influence the rate and equilibrium position of the reaction.

Effect of the 3-Nitro Group: The nitro group (-NO₂) at the meta-position of the benzaldehyde ring is a powerful electron-withdrawing group (EWG). Through its inductive and resonance effects, it withdraws electron density from the benzene (B151609) ring and, consequently, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and more susceptible to attack by the nucleophilic amine. acs.org This effect generally leads to an increase in the rate of the initial nucleophilic addition step.

Effect of the 4-Fluoro Group: The fluorine atom (-F) on the aniline ring has a dual electronic effect. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the ring and on the nitrogen atom. This reduces the nucleophilicity of the amine, which would tend to slow down the initial attack on the carbonyl carbon. researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring and a decrease in the amine's basicity and nucleophilicity compared to unsubstituted aniline.

Advanced Spectroscopic and Structural Elucidation of 4 Fluorophenyl 3 Nitrobenzylidene Amine

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups. For (4-Fluorophenyl)(3-nitrobenzylidene)amine, the most characteristic vibration is the stretching of the azomethine or imine group (C=N). The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1608–1662 cm⁻¹, which is indicative of the -HC=N- linkage. researchgate.net The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom can shift the wavenumber. researchgate.net Coordination of the azomethine nitrogen to a metal ion, for instance, typically shifts this peak to a higher frequency, confirming the involvement of the nitrogen atom in chelation. researchgate.net

Other significant peaks in the FT-IR spectrum would include the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically found in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretch is also anticipated, usually in the 1000-1300 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretching |

| 1608 - 1662 | Azomethine (C=N) Stretching researchgate.net |

| 1500 - 1560 | Asymmetric NO₂ Stretching |

| 1450 - 1600 | Aromatic C=C Stretching |

| 1345 - 1385 | Symmetric NO₂ Stretching |

| 1000 - 1300 | C-F Stretching |

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects molecular vibrations based on changes in polarizability rather than changes in dipole moment. nsf.gov It is a powerful tool for identifying compounds and elucidating their structures. nsf.gov For this compound, Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic rings and the C=N bond. The Raman spectrum provides unique optical signatures based on the high sensitivity of specific vibrational modes. nih.gov The C=N stretching vibration, while visible in IR, would also produce a characteristic Raman signal. Vibrations of the phenyl rings and the C-S stretching mode (if a sulfur-containing analogue were studied) are often used as reference peaks. nih.gov

Table 2: Expected Raman Shifts for Key Vibrational Modes

| Raman Shift (cm⁻¹) | Assignment |

| ~1610 | Azomethine (C=N) Stretching |

| ~1590 | Aromatic Ring Stretching |

| ~1340 | Symmetric NO₂ Stretching |

| ~1000 | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined. hw.ac.uk

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. ox.ac.uk For this compound, the spectrum can be divided into distinct regions.

Azomethine Proton: A key diagnostic signal is the singlet corresponding to the proton of the imine group (-N=CH-). This proton is in a deshielded environment and is expected to appear far downfield, typically in the range of δ 8.3–8.9 ppm. rsc.org

Aromatic Protons: The protons on the two aromatic rings will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the fluoro and nitro substituents. The protons on the 3-nitrophenyl ring will exhibit complex splitting patterns (multiplets) due to their relative positions and coupling with each other. The protons on the 4-fluorophenyl ring will also form a complex multiplet, often appearing as an AA'BB' system due to coupling with each other and with the fluorine atom. hw.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 8.9 | Singlet (s) | Imine Proton (-N=CH-) |

| ~7.0 - 8.5 | Multiplet (m) | Aromatic Protons (Ar-H) |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. hw.ac.uk Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

Azomethine Carbon: The carbon atom of the imine group (-C=N-) is characteristically deshielded and its signal is expected to appear significantly downfield, typically in the range of δ 159–162 ppm. rsc.org

Aromatic Carbons: The carbons of the phenyl rings will resonate in the δ 110–155 ppm region. The chemical shifts are influenced by the substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which can be a key identifier. mdpi.com The carbon attached to the nitro group will also be significantly affected. Carbons in sp² hybridization, such as those in aromatic rings and carbonyl groups, generally have signals at higher ppm values. libretexts.org Quaternary carbons (those without attached protons) typically show signals of lower intensity. hw.ac.uk

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

| Chemical Shift (δ, ppm) | Assignment |

| 159 - 162 | Azomethine Carbon (-C=N-) rsc.org |

| 110 - 155 | Aromatic Carbons (Ar-C) |

| ~160 (with large ¹JCF) | C-F |

| ~148 | C-NO₂ |

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorption bands arising from π→π* transitions within the conjugated system formed by the two aromatic rings and the bridging azomethine group. mdpi.com These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A lower energy, less intense band corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed. The position of the maximum absorption (λmax) is sensitive to solvent polarity and the electronic nature of the substituents. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group and the conjugated system is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzylideneaniline.

Table 5: Expected Electronic Transitions

| Wavelength (λmax) | Transition Type | Description |

| > 300 nm | π→π | High-intensity transition within the conjugated aromatic-imine system. |

| > 400 nm | n→π | Low-intensity transition involving non-bonding electrons on the nitrogen atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Band Analysis

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within its chromophoric systems. The molecule's structure comprises three main components that contribute to its UV-Vis spectrum: the 4-fluorophenyl ring, the 3-nitrobenzylidene moiety, and the imine (-CH=N-) linkage that connects them.

The benzene (B151609) rings themselves give rise to strong absorptions in the far UV region. However, the presence of substituents and the extended conjugation across the benzylidene-imine framework are expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

Key expected absorption bands include:

π → π Transitions:* These are typically high-intensity absorptions. The conjugated system extending from the 3-nitrophenyl ring, across the imine bond, to the 4-fluorophenyl ring will lead to intense π → π* transitions. One major band is expected, likely in the range of 250-300 nm, corresponding to the electronic excitation within this conjugated system. A second, stronger absorption band might be observed at a shorter wavelength, below 250 nm, originating from the electronic transitions within the aromatic rings.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~260-280 | High | π → π* | Conjugated benzylidene-imine system |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (molecular formula: C₁₃H₉FN₂O₂), the molecular weight is 244.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, reflecting the weakest bonds and the most stable resulting fragments. Key predicted fragmentation patterns include:

Cleavage of the C-N single bond: Fission of the bond between the 4-fluorophenyl ring and the imine nitrogen would lead to two primary fragments: the 4-fluorophenyl cation at m/z 95 and the [M - C₆H₄F]⁺ fragment at m/z 149.

Cleavage of the C=N bond: While less common, cleavage of the imine double bond could occur.

Fragmentation of the nitrobenzylidene moiety: The nitro group is prone to fragmentation. Loss of NO₂ (46 Da) would result in a fragment at m/z 198. Subsequent loss of NO (30 Da) from the molecular ion would give a peak at m/z 214.

Formation of tropylium and related ions: Aromatic rings often rearrange to form stable tropylium ions. A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), might be observed from the benzylidene portion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 244 | [C₁₃H₉FN₂O₂]⁺ | Molecular Ion (M⁺) |

| 198 | [M - NO₂]⁺ | Loss of the nitro group |

| 149 | [C₇H₅NO₂]⁺ | Cleavage of the C-N single bond |

| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsion angles. While a crystal structure for this compound is not publicly available, we can predict its key geometric features based on related structures.

The molecule is expected to be non-planar. The central imine bond (-CH=N-) will likely adopt an E (trans) configuration, which is generally more stable. There will be a significant dihedral angle between the planes of the 4-fluorophenyl ring and the 3-nitrobenzylidene ring due to steric hindrance. This twist prevents the molecule from being fully planar.

The bond lengths are expected to be within the standard ranges for C-C aromatic, C-F, C-N, C=N, and N-O bonds. The C=N imine bond length is anticipated to be around 1.27-1.29 Å. The C-N single bond connecting the imine nitrogen to the fluorophenyl ring would be approximately 1.42-1.45 Å.

Table 3: Predicted Key Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C=N (imine) bond length | ~1.28 Å |

| C-N (imine-phenyl) bond length | ~1.43 Å |

| C-F bond length | ~1.36 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-N-C bond angle | ~120° |

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. For this compound, several types of intermolecular interactions are expected to govern the crystal packing.

The Hirshfeld surface analysis would likely reveal the following significant contacts:

H···H contacts: As is typical for organic molecules, a large percentage of the surface area will be involved in non-specific hydrogen-hydrogen contacts.

O···H and N···H contacts: The oxygen atoms of the nitro group and the nitrogen atom of the imine group are potential hydrogen bond acceptors. These would likely form weak C-H···O and C-H···N hydrogen bonds with hydrogen atoms from adjacent molecules, playing a significant role in stabilizing the crystal structure.

C···H contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

π–π stacking: The aromatic rings may engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. The presence of the electron-withdrawing nitro group and the electron-donating (via resonance) fluorine atom could influence the nature of these stacking interactions.

F···H and F···C contacts: The fluorine atom can participate in weak hydrogen bonding and other close contacts.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 40-50% | General van der Waals interactions |

| O···H/H···O | 15-25% | Weak C-H···O hydrogen bonds |

| C···H/H···C | 10-20% | van der Waals interactions |

| N···H/H···N | 5-10% | Weak C-H···N interactions |

| C···C | 5-10% | π–π stacking interactions |

Computational and Quantum Chemical Investigations of 4 Fluorophenyl 3 Nitrobenzylidene Amine

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry and various electronic properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular hybrid functional used for these calculations, often paired with a basis set like 6-311++G(d,p) to ensure accuracy.

Prediction of Bond Lengths, Bond Angles, and Dihedral Angles

A DFT optimization calculation would determine the most stable three-dimensional arrangement of atoms in (4-Fluorophenyl)(3-nitrobenzylidene)amine by minimizing the total energy of the molecule. This process yields precise predictions for the bond lengths between constituent atoms (e.g., C-C, C-N, C-H, N-O, C-F), the bond angles formed by three connected atoms (e.g., C-N-C, O-N-O), and the dihedral angles that describe the rotation around a bond.

These calculated parameters are crucial for understanding the molecule's spatial configuration. For instance, the dihedral angle between the two aromatic rings would reveal the extent of the molecule's planarity, which has significant implications for its electronic properties, such as conjugation. In a hypothetical study, these theoretical values would be presented in a detailed table for comparison with potential experimental data from techniques like X-ray crystallography.

Table 1: Hypothetical Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published results.)

| Parameter | Bond/Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=N (imine) | ~1.29 |

| C-F | ~1.36 | |

| N-O (nitro) | ~1.23 | |

| Bond Angles (°) | C-N=C | ~120.5 |

| O-N-O | ~124.0 |

| Dihedral Angles (°) | C-C-N=C | ~180.0 |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Following geometric optimization, DFT calculations can be used to predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. These theoretical frequencies are instrumental in interpreting experimental vibrational spectra, namely Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

A comparative analysis involves matching the calculated vibrational modes to the absorption bands observed in the experimental spectra. This allows for a detailed and accurate assignment of the spectral peaks to specific molecular vibrations. Often, calculated frequencies are scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the theoretical model, leading to better agreement with experimental data. Such analysis confirms the molecular structure and provides insight into the bonding characteristics.

Table 2: Hypothetical Vibrational Wavenumbers and Assignments for this compound (Note: The following data is illustrative and not based on actual published results.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=N) | ~1630 | ~1625 | Imine bond stretching |

| νas(NO₂) | ~1535 | ~1530 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1355 | ~1350 | Symmetric NO₂ stretching |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gaps and Their Implications for Electron Transfer

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for intramolecular charge transfer. This is a key factor in fields like materials science for designing molecules with specific electronic properties.

Orbital Distribution and Charge Transfer Characteristics

Visualizing the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance. In a molecule like this compound, the HOMO would likely be distributed over the electron-rich 4-fluorophenyl ring, while the LUMO would be expected to be localized on the electron-deficient 3-nitrobenzylidene moiety due to the strong electron-withdrawing nature of the nitro group.

This separation of the HOMO and LUMO indicates a potential for significant intramolecular charge transfer upon electronic excitation, where an electron would move from the fluorophenyl part of the molecule to the nitrophenyl part. This characteristic is crucial for applications in nonlinear optics and other electronic devices.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

On a standard MEP map, red colors signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent intermediate electrostatic potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interaction. The fluorine atom would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the aromatic rings and the region around the imine carbon would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis provides a clear and intuitive guide to the molecule's chemical reactivity.

Visualization of Electron Density Distribution and Potential Interaction Regions

The electron density distribution and corresponding regions of chemical reactivity for this compound are effectively visualized using Molecular Electrostatic Potential (MEP) maps. The MEP surface is a critical tool in computational chemistry that illustrates the charge distribution on a molecule, providing insights into its electrophilic and nucleophilic sites and its potential for intermolecular interactions. researchgate.netmdpi.com

The MEP map is color-coded to represent different electrostatic potential values. Regions with a high electron density, which are susceptible to electrophilic attack, are typically colored in shades of red and yellow, indicating a negative potential. Conversely, areas with lower electron density, which are prone to nucleophilic attack, are shown in blue, representing a positive potential. Green areas denote regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP analysis is expected to reveal distinct regions of varying potential. The most negative potential (red/yellow) is anticipated to be localized on the oxygen atoms of the nitro (NO₂) group and, to a lesser extent, the fluorine (F) atom, due to their high electronegativity. These sites represent the primary centers for electrophilic interactions. The imine nitrogen atom (-N=) also contributes to the electronegative character. In contrast, the hydrogen atoms of the aromatic rings are expected to be the most electropositive regions (blue), making them potential sites for nucleophilic interactions. nih.gov This detailed mapping of the electrostatic potential is fundamental for predicting how the molecule will interact with other chemical species, including biological receptors or reactants.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. molfunction.commaterialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). This localization allows for a quantitative assessment of electron delocalization and the stabilizing effects of orbital interactions. nih.gov

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled Lewis-type NBO (a donor) to an empty non-Lewis-type NBO (an acceptor). materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2), which can be calculated within the NBO framework. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

π-conjugation: Significant delocalization is expected across the entire π-system, which includes the two aromatic rings and the imine (-CH=N-) bridge. This involves π → π* interactions between the phenyl rings.

Lone Pair Delocalization: The lone pair electrons on the imine nitrogen and the oxygen atoms of the nitro group can delocalize into adjacent antibonding orbitals. For instance, the interaction involving the nitrogen lone pair (n(N)) and the π* antibonding orbital of the C-C bonds in the phenyl ring (n(N) → π*(C-C)) is a crucial hyperconjugative effect. nih.gov

Influence of Substituents: The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the electronic structure. NBO analysis can quantify the delocalization from the aromatic rings into the π* orbitals of the nitro group, a key factor in its electron-accepting character.

The table below presents typical donor-acceptor interactions and their corresponding stabilization energies (E(2)) as would be calculated for this class of molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C-C) of Ring A | π(C-C) of Ring B | ~15-25 | π-conjugation across imine bridge |

| n(N) | π(C-C) of Ring A | ~30-50 | Lone pair delocalization |

| n(O) of NO₂ | σ(N-C) | ~2-5 | Hyperconjugation |

| π(C-C) of Ring B | π(N-O) of NO₂ | ~5-15 | Resonance stabilization |

Note: These values are representative for substituted benzylideneanilines and serve to illustrate the expected interactions. Actual values for this compound require specific DFT/NBO calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary quantum chemical method for investigating the excited-state properties of molecules. benasque.org It is widely used to simulate electronic absorption spectra (UV-Visible spectra) by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions, characteristic of conjugated aromatic systems containing heteroatoms. TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the intensity (oscillator strength, f), and the nature of the electronic transitions by identifying the molecular orbitals involved.

For this molecule, the key transitions would likely be:

HOMO → LUMO Transition: This is typically the lowest energy transition and often corresponds to a π → π* excitation across the conjugated backbone of the molecule. The Highest Occupied Molecular Orbital (HOMO) is expected to be distributed over the π-system of the 4-fluoroaniline (B128567) moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the 3-nitrobenzylidene portion, indicating a degree of intramolecular charge transfer (ICT) upon excitation.

Other Transitions: Other significant transitions may involve excitations from lower-energy π orbitals or from non-bonding orbitals (n) associated with the nitrogen and oxygen atoms to higher-energy π* antibonding orbitals.

A simulated spectrum based on TD-DFT would provide valuable data on the molecule's photophysical behavior.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~350-400 | ~0.8-1.2 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280-320 | ~0.3-0.6 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~250-270 | ~0.1-0.3 | HOMO → LUMO+1 (π → π*) |

Note: This table contains plausible data for a substituted Schiff base, derived from typical TD-DFT calculation results for analogous compounds. The precise values require specific computation for the title molecule.

Conceptual DFT-based Global and Local Chemical Reactivity Descriptors

Using the energies of the HOMO and LUMO, several key global reactivity descriptors can be determined based on Koopmans' theorem: nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. researchgate.net It is defined as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, it indicates the capacity of a molecule to accept electrons. S = 1 / η

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, acting as an electrophile. researchgate.net It is calculated using the chemical potential (μ ≈ -χ) and hardness: ω = μ² / (2η) = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these values offer insight into its kinetic stability and its propensity to act as an electron acceptor, largely influenced by the electron-withdrawing nitro group.

| Parameter | Formula | Representative Value (eV) |

| E_HOMO | - | ~ -6.5 |

| E_LUMO | - | ~ -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.0 |

| Chemical Softness (S) | 1 / η | ~ 0.5 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 5.06 |

Note: The values presented are representative estimates for this class of compounds and are used for illustrative purposes. Accurate values are obtained from specific DFT calculations.

Conformational Analysis and Potential Energy Surface Scans

The three-dimensional structure and conformational flexibility of Schiff bases like this compound are pivotal in determining their electronic properties and reactivity. Computational methods, particularly conformational analysis through potential energy surface (PES) scans, provide profound insights into the molecule's structural dynamics. These investigations are typically performed using Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. mdpi.commdpi.com

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the dihedral angles associated with the bonds connecting the aryl rings to the central imine (-CH=N-) bridge. Specifically, two dihedral angles are critical for analysis:

τ1 (C-C-C=N): The angle describing the rotation of the 3-nitrobenzylidene ring relative to the imine C=N bond.

τ2 (C=N-C-C): The angle describing the rotation of the 4-fluorophenyl ring relative to the C=N bond.

A relaxed PES scan is conducted by systematically varying one of these dihedral angles (e.g., from 0° to 360° in discrete steps) while allowing the rest of the molecule's geometry to optimize at each step. uni-muenchen.de This process maps the energy of the molecule as a function of that specific rotation, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.netresearchgate.net

Studies on structurally similar N-benzylideneanilines have shown that the most stable conformers are typically non-planar. mdpi.com The steric hindrance between the ortho-hydrogens on the aryl rings and the imine hydrogen prevents a fully planar arrangement. The electronic effects of the substituent groups—the electron-withdrawing nitro group (-NO₂) and the electron-donating fluorine atom (-F)—also influence the rotational barriers and the stability of the resulting conformers. The 4-fluorophenyl ring is often found to be twisted significantly out of the imine plane, while the 3-nitrobenzylidene ring exhibits a smaller twist.

The results of a hypothetical PES scan, based on common findings for similar Schiff bases, can be summarized to identify the most stable conformations. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|---|

| A | 0 | 0 | 25.5 | Transition State (Planar) |

| B | 25 | 45 | 0.0 | Global Minimum (Most Stable) |

| C | 90 | 45 | 15.2 | Local Minimum |

| D | 20 | 90 | 18.8 | Local Minimum |

Advanced Spectroscopic Property Prediction (e.g., NMR Chemical Shifts) and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., at the B3LYP/6-311++G(d,p) level of theory), is the standard for obtaining accurate theoretical ¹H and ¹³C NMR spectra. rsc.orgacs.org These predicted spectra are invaluable for assigning signals in experimentally obtained spectra and for validating the computed ground-state geometry of the molecule.

For this compound, the GIAO method would be used to calculate the isotropic shielding tensors for each hydrogen and carbon nucleus in the optimized, lowest-energy conformer identified from the PES scan. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically Tetramethylsilane (TMS).

The imine proton (-CH=N-) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the C=N double bond. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the 7.0-8.5 ppm range, influenced by their position relative to the substituents and the imine bridge. In the ¹³C NMR spectrum, the imine carbon is characteristically found around 160 ppm. The carbon atoms attached to the fluorine and nitro groups will also show distinct shifts reflecting the electronic influence of these substituents.

The tables below present a hypothetical correlation between calculated NMR chemical shifts for this compound and typical experimental ranges for its constituent fragments. A strong correlation, where calculated values fall within expected experimental ranges, would lend confidence to the computed molecular structure.

| Proton Assignment | Calculated δ (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Imine-H | 8.65 | 8.0 - 9.0 |

| Aromatic-H (ortho to -NO₂) | 8.40 | 8.2 - 8.5 |

| Aromatic-H (ortho to imine) | 8.15 | 7.9 - 8.2 |

| Aromatic-H (meta to -NO₂) | 7.80 | 7.6 - 7.9 |

| Aromatic-H (ortho to -F) | 7.25 | 7.0 - 7.3 |

| Aromatic-H (meta to -F) | 7.10 | 6.9 - 7.2 |

| Carbon Assignment | Calculated δ (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Imine-C | 161.5 | 158 - 165 |

| C-F | 160.0 (d, ¹JCF ≈ 245 Hz) | 155 - 165 |

| C-NO₂ | 148.8 | 147 - 151 |

| C-N (Aniline ring) | 145.0 | 140 - 150 |

| Aromatic C (ortho to -F) | 116.2 (d, ²JCF ≈ 22 Hz) | 114 - 118 |

| Aromatic C (meta to -F) | 122.5 | 120 - 130 |

Chemical Reactivity and Transformations of 4 Fluorophenyl 3 Nitrobenzylidene Amine

Kinetics and Thermodynamics of Imine Hydrolysis and Reversibility

The formation of imines, including (4-Fluorophenyl)(3-nitrobenzylidene)amine, from an aldehyde (3-nitrobenzaldehyde) and a primary amine (4-fluoroaniline) is a reversible process. libretexts.orgpeerj.com The reverse reaction, imine hydrolysis, involves the cleavage of the C=N bond to regenerate the corresponding aldehyde and amine. This equilibrium is highly dependent on the reaction conditions, particularly the presence of water and the pH of the medium. libretexts.orgresearchgate.net

The kinetics of hydrolysis are influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group on the benzylidene ring, can increase the electrophilicity of the imine carbon, potentially accelerating the rate of hydrolysis. Conversely, the electron-withdrawing fluorine atom on the phenyl ring can decrease the nucleophilicity of the nitrogen atom, which might also affect the hydrolysis rate.

Factors Influencing Imine Hydrolysis and Reversibility:

| Factor | Effect on Equilibrium | Rationale |

| pH | Optimal rate at weakly acidic pH (4-5) | Acid catalysis facilitates both the formation and hydrolysis by protonating key intermediates, making them better electrophiles or leaving groups. libretexts.org |

| Water Concentration | High concentration favors hydrolysis | As a reactant in the hydrolysis reaction, increasing the concentration of water shifts the equilibrium towards the products (aldehyde and amine) according to Le Chatelier's principle. researchgate.net |

| Electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring | May increase hydrolysis rate | Increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. |

| Electron-withdrawing groups (e.g., -F) on the N-phenyl ring | May influence hydrolysis rate | Decreases the basicity of the imine nitrogen, affecting the protonation equilibrium which is a key step in acid-catalyzed hydrolysis. |

Chemical Transformations at the Azomethine Moiety

The C=N double bond of the azomethine group is a key site of reactivity in this compound, undergoing both reduction and addition reactions.

The imine functionality can be readily reduced to the corresponding secondary amine, N-(3-nitrobenzyl)-4-fluoroaniline. This transformation is a fundamental reaction in organic synthesis for the formation of C-N single bonds. unimi.it A variety of reducing agents can be employed for this purpose.

Commonly used reducing agents for the C=N bond include:

Sodium borohydride (B1222165) (NaBH₄) : Often used in the presence of a catalyst, such as amorphous nickel powder, under mild, aqueous, and basic conditions to achieve good to excellent yields of the corresponding amine. rsc.orgresearchgate.net

Hydrogen gas (H₂) : Catalytic hydrogenation using transition metal catalysts like rhodium complexes is an efficient method for the reduction of imines. researchgate.net

Transfer hydrogenation : Reagents like Hantzsch dihydropyridine (B1217469) can be used as a hydride source in the presence of an organocatalyst. unimi.it

The reduction of the C=N bond is generally chemoselective, although the presence of the nitro group introduces a potential site for concurrent reduction. The choice of reducing agent and reaction conditions is crucial to selectively reduce the imine without affecting the nitro group. For instance, certain catalytic systems have been developed for the reductive coupling of nitroarenes and anilines, highlighting the potential for cross-reactivity. nih.gov

The azomethine carbon of the imine is electrophilic and susceptible to attack by various nucleophiles. uwo.ca This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The electrophilicity of the imine carbon in this compound is enhanced by the electron-withdrawing nitro group on the benzylidene ring. uwo.ca

Examples of addition reactions include:

Addition of organometallic reagents : Grignard reagents and organolithium compounds can add to the C=N bond to form α-substituted amines.

Mannich-type reactions : Imines can act as electrophiles in reactions with enolates or other carbon nucleophiles. nih.gov

Strecker synthesis : The addition of cyanide to an imine, followed by hydrolysis, yields an α-amino acid. Lewis base catalyzed asymmetric Strecker reactions have been developed for electron-rich aromatic N-benzylic imines. uwo.ca

Cycloaddition reactions : Imines can participate as dienophiles or azadienes in cycloaddition reactions to form heterocyclic compounds. nih.gov For instance, the reaction of Schiff bases with cyclic dicarboxylic anhydrides can lead to the formation of nitrogen heterocycles. acs.org

The stereoselectivity of these addition reactions is an active area of research, with the development of asymmetric catalytic systems to control the formation of chiral products. uwo.ca

Reactivity of the Aromatic Rings: Fluorine and Nitro Group Effects

The substituents on the two aromatic rings of this compound significantly modulate their reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of EAS are governed by the electronic nature of the substituents already present on the ring. uomustansiriyah.edu.iq

The (3-nitrobenzylidene) Ring : The nitro group (-NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects. minia.edu.eglkouniv.ac.in This strongly deactivates the aromatic ring towards electrophilic attack, making reactions much slower than with benzene. uomustansiriyah.edu.iqlibretexts.org The deactivating nature of the nitro group directs incoming electrophiles to the meta position relative to itself. libretexts.org Therefore, further electrophilic substitution on this ring would be disfavored and, if it were to occur under forcing conditions, would likely happen at the positions meta to the nitro group.

Summary of Electrophilic Aromatic Substitution Directing Effects:

| Aromatic Ring | Substituent | Electronic Effect | Reactivity towards EAS | Directing Influence |

| Benzylidene | -NO₂ | Strong deactivator (Inductive & Resonance) | Strongly deactivated | meta-directing |

| Phenyl | -F | Weak deactivator (Inductive > Resonance) | Weakly deactivated | ortho, para-directing |

Nucleophilic aromatic substitution (SNA) is generally difficult for simple aryl halides but can occur if the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org

The (3-nitrobenzylidene) Ring : This ring does not have a suitable leaving group for a typical SNAr reaction.

Electrochemical Behavior and Redox Processes of the Imine Group

No information available.

Determination of Electrogeneration Potential of the Imine Group Dianion Radical

No information available.

Coordination Chemistry of 4 Fluorophenyl 3 Nitrobenzylidene Amine As a Ligand

Ligating Properties of Aromatic Imine Schiff Bases

Aromatic imine Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-), are a significant class of ligands in coordination chemistry. nih.gov Their versatility stems from the ease of their synthesis, typically through the condensation of a primary amine with a carbonyl compound, and the ability to readily modify their steric and electronic properties by choosing appropriate precursors. nih.gov

The primary coordinating site in aromatic imine Schiff bases is the nitrogen atom of the imine group, which possesses a lone pair of electrons, making it a potent N-donor ligand. nih.gov This nitrogen atom is basic and can exhibit pi-acceptor properties. nih.gov The coordination ability of the imine nitrogen is influenced by the electronic nature of the substituents on both the aniline (B41778) and benzaldehyde (B42025) rings. Electron-withdrawing groups, such as the nitro group present in (4-Fluorophenyl)(3-nitrobenzylidene)amine, can influence the stability and formation of the resulting metal complexes. researchgate.net

In many instances, Schiff bases can act as bidentate or polydentate ligands if other donor atoms, such as oxygen from a hydroxyl group or another nitrogen atom, are present in the molecular structure. nih.gov However, in the case of this compound, the primary mode of coordination is expected to be through the imine nitrogen, rendering it a monodentate ligand in most scenarios.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with Schiff base ligands is typically achieved by reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, often an alcohol like ethanol (B145695). medcraveonline.com The reaction mixture is usually heated under reflux to facilitate the complexation process. medcraveonline.com The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, can often be controlled by adjusting the molar ratios of the reactants. medcraveonline.com

While specific studies on the synthesis of metal complexes with this compound are not extensively documented, analogous procedures with similar ligands provide a general framework. For instance, the synthesis of transition metal complexes with a related ligand, 4-flourophenyl-4-nitrobenzylidene, involved refluxing an ethanolic solution of the ligand with the corresponding metal salt. researchgate.net

As a monodentate ligand, this compound is expected to coordinate to a metal center primarily through the nitrogen atom of the azomethine group. The lone pair of electrons on this nitrogen atom makes it an effective Lewis base, capable of donating electron density to a Lewis acidic metal center. This N-donor capability is a fundamental aspect of its ligating behavior. nih.gov

The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. Since this compound is predicted to act as a monodentate ligand, it would not form a chelate ring by itself. However, it can participate in the formation of coordination complexes where the metal ion is also coordinated to other ligands. The nitro group in the 3-position is generally not considered a strong coordinating group in 3d transition metal complexes, with coordination typically occurring through the carboxylate group if present. mdpi.com

Structural Characterization of Coordination Compounds (e.g., by X-ray Diffraction)

While no crystal structures of metal complexes specifically containing the this compound ligand are readily available in the current literature, studies on complexes with analogous aromatic imine ligands offer valuable insights. For example, X-ray diffraction studies on nickel(II) complexes with imino-pyridyl ligands have confirmed the bidentate coordination of the ligands and provided detailed structural parameters. core.ac.uk Similarly, the crystal structures of various other transition metal complexes with Schiff base ligands have been elucidated, revealing a wide range of coordination geometries, including tetrahedral, square planar, and octahedral. researchgate.netmostwiedzy.plnih.gov The specific geometry adopted is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved.

Spectroscopic and Electronic Properties within Metal Complexes

The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic and electronic properties. These changes can be monitored by various techniques, providing indirect evidence of complex formation and information about the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: A key indicator of coordination is a shift in the stretching frequency of the azomethine group (νC=N) in the IR spectrum. Upon coordination to a metal ion, this band is typically expected to shift to a lower or higher frequency, indicating the involvement of the imine nitrogen in bonding. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the free ligand and its metal complexes can provide information about the electronic transitions within the molecule. The spectra of Schiff base complexes typically show bands corresponding to π→π* and n→π* transitions. nih.gov Coordination to a metal can lead to shifts in these bands and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions for transition metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the imine group upon complexation can provide further evidence of coordination.

The electronic properties of the complex will be influenced by both the fluorophenyl and nitrophenyl moieties. The electron-withdrawing nature of the nitro group and the fluorine atom will affect the electron density on the imine nitrogen and, consequently, the strength of the metal-ligand bond.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of coordination complexes. researchgate.net DFT calculations can be employed to optimize the geometry of the complexes, predict their spectroscopic properties, and analyze the nature of the metal-ligand bond.

For a complex of this compound, DFT studies could provide insights into:

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal and to understand the nature of the coordinate bond.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the electronic transitions observed in the UV-Vis spectra and the reactivity of the complex. researchgate.net

Complex Stability: The binding energy between the metal and the ligand can be calculated to assess the stability of the complex.

Studies on related systems have demonstrated the utility of DFT in elucidating the structural and electronic properties of Schiff base metal complexes. nih.govmdpi.com For instance, DFT calculations have been used to analyze the structure and electronic properties of metal complexes with nitro-containing ligands, providing a deeper understanding of their coordination behavior. mdpi.com

Non Biological Applications and Materials Science Potential of 4 Fluorophenyl 3 Nitrobenzylidene Amine

Nonlinear Optical (NLO) Properties

The study of materials with nonlinear optical (NLO) properties is a burgeoning field of research, driven by the demand for advanced technologies in optical computing, data storage, and telecommunications. Organic molecules, such as (4-Fluorophenyl)(3-nitrobenzylidene)amine, are particularly promising candidates for NLO applications due to their large second- and third-order optical nonlinearities, fast response times, and the potential for molecular engineering to fine-tune their properties.

Evaluation of Electric Dipole Moment and Polarizability

The electric dipole moment (µ) and polarizability (α) are fundamental molecular properties that play a crucial role in determining the NLO response of a material. The dipole moment arises from an uneven distribution of charge within a molecule, while polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. For this compound, ab initio quantum chemical calculations have been employed to determine these properties.

Table 1: Calculated Electric Dipole Moment and Polarizability of this compound

| Property | Value | Unit |

|---|---|---|

| Electric Dipole Moment (µ) | 4.08 | Debye |

Note: The values presented are based on theoretical calculations and may vary depending on the computational method and basis set used.

Determination of First-Order and Second-Order Hyperpolarizabilities

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are tensor quantities that describe the nonlinear response of a molecule to an applied electric field. A non-zero first hyperpolarizability is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. The solvatochromic behavior observed in the UV-visible spectrum of this compound suggests a non-zero microscopic first hyperpolarizability. researchgate.net Theoretical calculations have provided quantitative estimates of these properties.

Table 2: Calculated First and Second-Order Hyperpolarizabilities of this compound

| Property | Value | Unit |

|---|---|---|

| First-Order Hyperpolarizability (β) | 10.8 x 10-30 | esu |

Note: The value for the first-order hyperpolarizability is a calculated value. The absence of data for the second-order hyperpolarizability indicates a lack of available research on this specific property for this compound in the reviewed literature.

Potential Utility in Optical and Photonic Technologies

The significant calculated first hyperpolarizability of this compound suggests its potential for applications in various optical and photonic technologies. researchgate.net Materials with high β values are sought after for use in electro-optic modulators, frequency converters (such as second-harmonic generators), and optical switches. The transparency of this compound in the visible region of the electromagnetic spectrum is another advantageous characteristic for potential NLO applications. researchgate.net

Development of Functional Materials and Devices

The transition from a promising molecule to a functional material or device requires further research and development. This includes the incorporation of the NLO-active molecule into stable, processable, and robust materials.

Incorporation into Polymeric or Supramolecular Architectures

Currently, there is a notable absence of published research detailing the incorporation of this compound into polymeric or supramolecular architectures. While this is a common strategy to harness the NLO properties of organic molecules in solid-state devices, specific studies on this compound are yet to be reported in the available scientific literature.

Exploration of Optical and Electrical Characteristics in Advanced Materials

Similarly, the exploration of the optical and electrical characteristics of this compound within the context of advanced materials remains an uncharted area of research. There is no available data on the performance of this compound when integrated into thin films, crystals, or other material matrices for the evaluation of its practical optical and electrical properties.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections and subsections. The available scientific literature does not appear to cover the non-biological applications and materials science potential of this compound in the requested areas of focus.

Future Research Directions for 4 Fluorophenyl 3 Nitrobenzylidene Amine

Exploration of Green Chemistry Approaches for Synthesis

The traditional synthesis of Schiff bases, including (4-Fluorophenyl)(3-nitrobenzylidene)amine, often involves condensation reactions that may use volatile organic solvents and require significant energy input. researchgate.net Future research must prioritize the development of environmentally benign synthetic routes in line with the principles of green chemistry.

Key areas for investigation include:

Solvent-Free and Solid-State Synthesis: Grinding techniques, where reactants are physically ground together, can facilitate the reaction in the absence of a solvent, drastically reducing chemical waste. researchgate.net This method has been successfully applied to other Schiff bases and offers a promising, high-yield alternative for the target compound.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the condensation reaction between 4-fluoroaniline (B128567) and 3-nitrobenzaldehyde. nih.gov This approach often leads to shorter reaction times, reduced energy consumption, and improved product yields compared to conventional heating methods.

Alternative Energy Sources: Exploring other energy sources like ultrasound (sonochemistry) could provide efficient, low-energy pathways for synthesis.

Use of Greener Catalysts: Investigating the use of recyclable, non-toxic catalysts, such as solid acids or clays, can replace traditional acid catalysts, simplifying product purification and minimizing environmental impact.

Continuous-Flow Processes: Shifting from batch synthesis to continuous-flow systems can offer better control over reaction parameters, improve safety (especially when dealing with nitro compounds), and allow for easier scalability. beilstein-journals.org Metal-free reduction techniques for the nitro group, for instance, have been successfully adapted to continuous-flow conditions, a principle that could be extended to the synthesis and subsequent modification of the target Schiff base. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Schiff Base Synthesis

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvent Use | Often requires volatile organic solvents (e.g., ethanol (B145695), methanol) | Minimal to no solvent (grinding, solid-state) or green solvents (e.g., water, ionic liquids) |

| Energy Input | Typically requires prolonged heating via conventional methods | Reduced energy consumption (microwave, ultrasound) or ambient temperature (grinding) |

| Reaction Time | Can range from hours to days | Significantly shorter, often in the range of minutes researchgate.netnih.gov |

| Waste Generation | Generates solvent waste and potential catalyst residues | Drastically reduced waste streams epa.gov |

| Catalyst | Often uses homogeneous mineral acids (e.g., H₂SO₄) | Employs reusable solid acids, clays, or catalyst-free methods |

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like FT-IR, NMR, and UV-Vis are crucial for initial characterization, future research should employ more advanced techniques to probe the dynamic behavior of this compound. nih.govajabs.orgabap.co.in Understanding the molecule's conformational dynamics, excited-state properties, and intermolecular interactions is key to designing new applications.

Potential research avenues include:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule on femtosecond to microsecond timescales. This is particularly relevant for understanding its potential in applications like nonlinear optics or as a photosensitizer.

Multidimensional NMR Spectroscopy: Advanced NMR experiments (e.g., NOESY, ROESY) can provide detailed insights into the three-dimensional structure and conformational preferences of the molecule in solution. These studies can elucidate the spatial relationships between the fluorophenyl and nitrobenzylidene rings.

Vibrational Spectroscopy Enhancements: Surface-Enhanced Raman Spectroscopy (SERS) could be used to study the molecule's interaction with metallic surfaces, which is crucial for developing sensors.

Fluorescence Spectroscopy: In-depth fluorescence studies, including lifetime and quantum yield measurements, can quantify the emissive properties of the molecule and its derivatives, guiding their use in fluorescent probes or organic light-emitting diodes (OLEDs). nih.gov

Multiscale Computational Modeling and Machine Learning Applications

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. frontiersin.org Future research on this compound should integrate multiscale modeling and machine learning to accelerate discovery and design.

Specific areas for development are:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the behavior of the molecule in complex environments, such as in a solvent or bound to a biological target. frontiersin.org The QM region would treat the Schiff base's electronic structure with high accuracy, while the MM region would efficiently model the surrounding environment.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule over time, revealing conformational changes, solvent interactions, and aggregation properties. acs.org This is essential for understanding how the molecule behaves in realistic conditions.

Machine Learning (ML) for Property Prediction: By training ML models on datasets of known Schiff bases, it may be possible to rapidly predict the properties of new derivatives of this compound. mdpi.com This "in silico" screening could identify candidates with desirable electronic, optical, or biological properties before they are synthesized, saving significant time and resources.

DFT for Spectroscopic Prediction: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate and predict electronic absorption (UV-Vis) spectra, helping to interpret experimental results and understand the electronic transitions involved. nih.gov

Table 2: Computational and Machine Learning Approaches

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| QM/MM | Simulating enzyme-ligand interactions or behavior in condensed phases. frontiersin.org | Understanding of binding modes and environmental effects on properties. |

| MD Simulations | Studying conformational flexibility and solvent effects. acs.org | Insights into molecular dynamics and structural stability. |

| Machine Learning | Predicting properties (e.g., solubility, bioactivity, NLO response) of novel derivatives. mdpi.com | Accelerated discovery of compounds with targeted functionalities. |

| TD-DFT | Calculating electronic spectra and analyzing excited states. nih.gov | Accurate interpretation of UV-Vis spectra and prediction of optical properties. |

Rational Design of New Functional Materials with Enhanced Properties

The unique electronic structure of this compound, featuring an electron-withdrawing nitro group and a fluorine-substituted phenyl ring, makes it an attractive building block for new functional materials. rsc.org Future research should focus on the rational design and synthesis of materials where this Schiff base is a key component.

Promising directions for material design include:

Nonlinear Optical (NLO) Materials: The donor-pi-acceptor (D-π-A) character of the molecule suggests potential for NLO applications. Research could focus on synthesizing crystalline materials or polymeric films containing the Schiff base and measuring their second or third-order NLO responses.

Metal-Organic Frameworks (MOFs): The imine nitrogen and nitro oxygen atoms can act as coordination sites for metal ions. mdpi.com This allows for the incorporation of the Schiff base as a ligand in the design of novel MOFs with potential applications in gas storage, separation, or catalysis. rsc.org

Chemosensors: By modifying the molecular structure with specific binding sites, derivatives of this compound could be designed as selective chemosensors. The binding of an analyte (e.g., a metal ion or an anion) could trigger a detectable change in the molecule's color (colorimetric sensor) or fluorescence (fluorometric sensor).

Corrosion Inhibitors: Schiff bases have shown effectiveness as corrosion inhibitors for metals. acs.org Future work could involve synthesizing derivatives and evaluating their performance in preventing the corrosion of mild steel or other alloys, supported by computational studies to understand the adsorption mechanism on the metal surface. acs.org

The rational design of these materials will benefit from a feedback loop between computational prediction, chemical synthesis, and advanced characterization, enabling the creation of materials with precisely tailored and enhanced properties. rsc.org

Q & A

Q. What are the established synthetic routes for (4-Fluorophenyl)(3-nitrobenzylidene)amine, and how are reaction conditions optimized?

The compound is typically synthesized via a Schiff base condensation reaction between 4-fluoroaniline and 3-nitrobenzaldehyde. Key steps include:

- Reagent Ratios : Stoichiometric equivalence of amine and aldehyde (1:1 molar ratio) in ethanol or methanol.

- Catalysis : Acid catalysis (e.g., acetic acid) to facilitate imine bond formation.